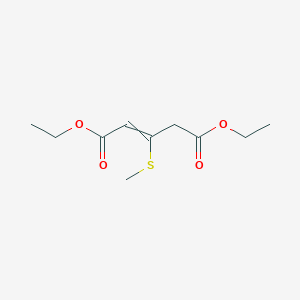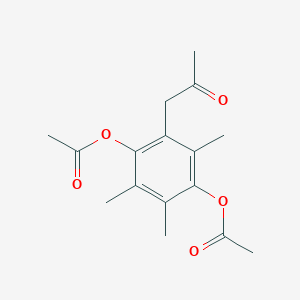
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopropyl group attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate typically involves multiple steps, starting with the preparation of the phenylene ring and subsequent functionalization. Common synthetic routes include Friedel-Crafts acylation and alkylation reactions, followed by esterification to introduce the acetate groups. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenylene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenylene ring provides a stable scaffold for these interactions, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and the presence of acetate groups
Propiedades
Número CAS |
93645-32-0 |
|---|---|
Fórmula molecular |
C16H20O5 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
[4-acetyloxy-2,3,6-trimethyl-5-(2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C16H20O5/c1-8(17)7-14-11(4)15(20-12(5)18)9(2)10(3)16(14)21-13(6)19/h7H2,1-6H3 |
Clave InChI |
VWWFWHHLFPNHOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC(=O)C)C)CC(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


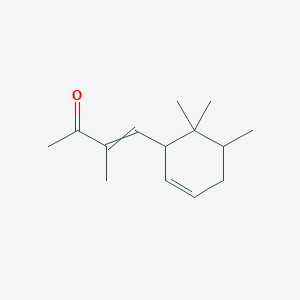
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
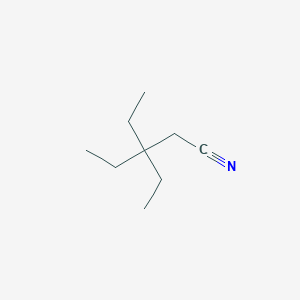
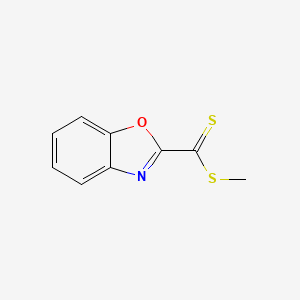
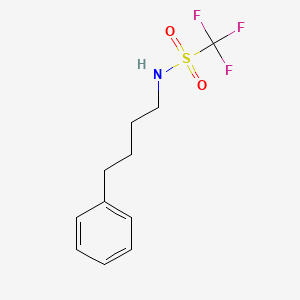
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
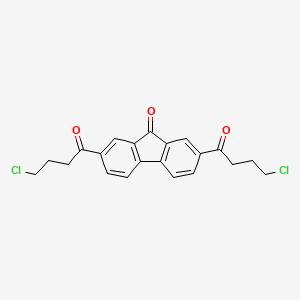
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
